2-(3-Methoxyphenyl)cyclopentan-1-one

Description

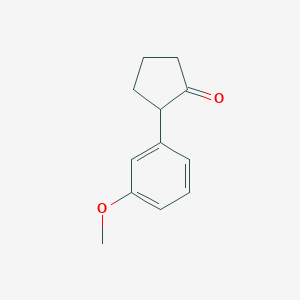

2-(3-Methoxyphenyl)cyclopentan-1-one is an organic molecule featuring a five-membered cyclopentanone (B42830) ring substituted at the second position with a 3-methoxyphenyl (B12655295) group. This structure places it within the broader class of aryl ketones. The strategic placement of the methoxy (B1213986) group on the phenyl ring and its connection to the cyclopentanone core suggests its potential as an intermediate in the synthesis of more complex molecules, including those with potential biological activity.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| IUPAC Name | This compound |

| Molar Mass | 190.24 g/mol |

| Structure | A cyclopentanone ring attached to a phenyl group (at position 3 of the phenyl ring) which has a methoxy group substituent. |

The cyclopentanone ring is a highly valuable structural motif in organic chemistry. digitellinc.com This five-membered carbocyclic ketone is a fundamental building block found in a vast array of naturally occurring and synthetic compounds with significant biological activities. digitellinc.com

Key Roles of Cyclopentanone Scaffolds:

Natural Products: The cyclopentanone core is integral to the structure of numerous natural products, including prostaglandins (B1171923) (hormone-like substances involved in inflammation and other physiological processes), steroids, terpenoids, and jasmonates (plant hormones). digitellinc.com

Pharmaceuticals: Due to their prevalence in bioactive natural products, cyclopentanone derivatives are attractive targets for pharmaceutical development. digitellinc.com They are found in various therapeutic agents, including antiviral and anticancer drugs.

Synthetic Versatility: The cyclopentanone scaffold offers multiple sites for chemical modification. The carbonyl group and the adjacent α-carbons are reactive centers that allow for a wide range of transformations, such as aldol (B89426) condensations, Michael additions, and alkylations. This versatility enables chemists to construct complex, polycyclic systems and introduce diverse functional groups. oregonstate.edu

Fine Chemicals: Beyond pharmaceuticals, cyclopentanone derivatives are used in the fragrance and agrochemical industries. digitellinc.com

The development of new synthetic methodologies to create substituted cyclopentanones, especially with control over stereochemistry, has been an area of intense research for decades. digitellinc.comorganic-chemistry.org The ability to construct these rings efficiently is crucial for the total synthesis of complex natural products and the discovery of new drug candidates.

Aryl ketones, which are characterized by a carbonyl group attached to an aromatic ring and an alkyl or another aryl group, are cornerstone compounds in organic synthesis. fiveable.me this compound is a specific example of an alkyl aryl ketone. fiveable.me These compounds serve as versatile intermediates for creating a wide variety of more complex molecules. fiveable.menumberanalytics.com

Applications and Reactions of Aryl Ketones:

| Reaction Type | Description | Synthetic Utility |

| Friedel-Crafts Acylation | A classic method for synthesizing aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me | A fundamental C-C bond-forming reaction to introduce a keto group to an aromatic system. |

| Nucleophilic Addition | The carbonyl carbon is electrophilic and readily attacked by nucleophiles (e.g., Grignard reagents, organolithium compounds), leading to the formation of tertiary alcohols. | Essential for building molecular complexity and creating new stereocenters. |

| Reduction | The carbonyl group can be reduced to a secondary alcohol or completely removed to form a methylene (B1212753) group (e.g., Wolff-Kishner, Clemmensen reductions). fiveable.me | Provides access to important classes of compounds like secondary alcohols and alkylarenes. fiveable.me |

| Cross-Coupling Reactions | Modern palladium-catalyzed and other transition-metal-catalyzed reactions allow for the synthesis of aryl ketones from various starting materials like aryl halides and boronic acids. nih.govchemistryviews.org | Offers high efficiency, functional group tolerance, and regioselectivity for ketone synthesis. nih.gov |

| Heterocycle Synthesis | Aryl ketones are crucial starting materials for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.gov | Provides access to "privileged structures" in drug discovery that can interact with biological targets. nih.gov |

The presence of both the aromatic ring and the ketone functionality in aryl ketones allows for a diverse range of chemical transformations, making them highly valuable synthons in the construction of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov

While direct research on this compound is not extensively documented, its structure allows for speculation on potential research directions based on the known reactivity and applications of its constituent parts.

Potential Research Areas:

Medicinal Chemistry: The molecule could serve as a scaffold for the development of new therapeutic agents. The methoxyphenyl group is a common feature in many bioactive compounds, and the cyclopentanone ring provides a versatile template. Future research could involve synthesizing a library of derivatives by modifying both the aromatic and cyclopentanone rings to screen for biological activity against various targets, such as enzymes or receptors implicated in disease.

Asymmetric Synthesis: A significant challenge and area of interest in modern organic synthesis is the development of methods to produce enantiomerically pure compounds. Research could focus on the asymmetric synthesis of this compound, creating specific stereoisomers. These individual isomers could then be tested to determine if one has superior biological activity, a common phenomenon in pharmacology.

Novel Reaction Development: The compound could be used as a model substrate to develop new synthetic methodologies. For example, new catalytic systems could be tested for their ability to functionalize the α-position of the cyclopentanone ring stereoselectively or to perform novel transformations on the aryl ketone moiety.

Materials Science: Aryl ketones are sometimes used in the development of photoinitiators and other materials. While less common for this specific structural class, investigations into the photophysical properties of this compound and its derivatives could uncover potential applications in materials science.

Future research on this and related molecules will likely focus on creating more efficient and stereoselective synthetic routes and exploring their potential as building blocks for functionally complex and biologically relevant molecules. The convergence of catalytic method development and medicinal chemistry will be key to unlocking the full potential of scaffolds like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31503-28-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)cyclopentan-1-one |

InChI |

InChI=1S/C12H14O2/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11H,3,6-7H2,1H3 |

InChI Key |

LRPLCXPWKTUJPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCC2=O |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of 2 3 Methoxyphenyl Cyclopentan 1 One Analogues

Reactivity of the Cyclopentanone (B42830) Carbonyl Group

The carbonyl group of the cyclopentanone ring is a key site for a variety of chemical modifications. Its reactivity is influenced by the adjacent 2-aryl substituent, which can exert both steric and electronic effects on the outcome of reactions.

Nucleophilic Additions with Organometallic Reagents

The carbonyl carbon of 2-(3-methoxyphenyl)cyclopentan-1-one is electrophilic and readily undergoes nucleophilic addition by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orgacs.org This reaction is a fundamental method for forming carbon-carbon bonds and converting the ketone into a tertiary alcohol. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon. libretexts.org This step forms a tetrahedral intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. acs.org

For 2-substituted cyclopentanones, the stereochemical outcome of the nucleophilic addition is of significant interest. The nucleophile can attack from either the re or si face of the carbonyl group, potentially leading to a mixture of diastereomeric products. stackexchange.com The facial selectivity of this attack is influenced by the steric hindrance imposed by the 2-(3-methoxyphenyl) group. Generally, the nucleophile will preferentially attack from the face opposite to the bulkier substituent to minimize steric interactions, a principle described by Cram's rule or the Felkin-Ahn model.

Table 1: Nucleophilic Addition of Organometallic Reagents to 2-Aryl Cyclopentanones

| Organometallic Reagent | Product Type | Key Considerations |

| Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | Diastereoselectivity influenced by the 2-aryl group. |

| Organolithium Reagents (e.g., n-BuLi) | Tertiary Alcohol | Generally more reactive than Grignard reagents. |

α-Alkylation of Saturated Cyclic Ketones via C-H Activation

The α-alkylation of ketones is a cornerstone of organic synthesis for constructing C-C bonds. Traditional methods rely on the formation of an enolate under strongly basic conditions, which can lead to issues with regioselectivity and side reactions. masterorganicchemistry.com Modern approaches focus on the direct functionalization of the α-C-H bond, offering a more atom-economical and efficient alternative. masterorganicchemistry.com

For an unsymmetrical ketone like this compound, there are two potential sites for α-alkylation: the C-2 and C-5 positions. The steric bulk of the 2-aryl substituent generally hinders the approach of reagents to the C-2 position. Consequently, enolate formation and subsequent alkylation are expected to occur preferentially at the less hindered C-5 position.

Recent advancements in catalysis have enabled highly regioselective α-alkylations. These methods often employ transition metal catalysts, such as rhodium or iridium, in conjunction with a directing group or through a dual-activation strategy involving an amine co-catalyst to form an enamine intermediate. masterorganicchemistry.compressbooks.pub For instance, a bifunctional catalyst system comprising a secondary amine and a rhodium complex can activate both the ketone and an olefin, leading to regioselective mono-α-alkylation at the less hindered site. masterorganicchemistry.com Photocatalytic methods using quantum dots have also emerged as a directing-group-free strategy for the α-C-H alkylation of cyclic ketones. libretexts.orgwikipedia.org

Table 2: Regioselectivity in α-Alkylation of 2-Substituted Cyclopentanones

| Position | Steric Hindrance | Likelihood of Alkylation |

| C-2 | High (due to aryl group) | Low |

| C-5 | Low | High |

Aldol (B89426) Condensations for Further Functionalization of the Cyclopentanone Ring

The aldol condensation is a powerful tool for forming carbon-carbon bonds and introducing further functionality to the cyclopentanone ring. masterorganicchemistry.com The reaction involves the enolate of the ketone acting as a nucleophile and attacking the carbonyl group of another molecule, typically an aldehyde or another ketone. masterorganicchemistry.com This is followed by a dehydration step to yield an α,β-unsaturated ketone.

In the case of this compound, the formation of the enolate is regioselective. Due to the steric hindrance of the 2-aryl group, deprotonation will predominantly occur at the C-5 position, leading to the corresponding enolate. This enolate can then react with an aldehyde, for example, in a crossed aldol condensation. The resulting β-hydroxy ketone can then be dehydrated under acidic or basic conditions to furnish a 2-aryl-5-(alkylidene)cyclopentan-1-one derivative.

Intramolecular aldol condensations are also possible if the molecule contains another carbonyl group at an appropriate position, leading to the formation of bicyclic systems. The formation of five- and six-membered rings is thermodynamically favored in such reactions.

Formation of α-Ketoacetals from Ketones

The synthesis of α-ketoacetals from ketones is a valuable transformation as it introduces a protected aldehyde functionality at the α-position. Direct conversion is not straightforward, but several multi-step strategies can be employed.

One common approach is the α-oxygenation of the ketone to form an α-hydroxy ketone. masterorganicchemistry.com This can be achieved through various methods, including the oxidation of ketone enolates. For instance, the enantioselective α-hydroxylation of cyclic ketones has been demonstrated using molecular oxygen in the presence of a phase-transfer catalyst. masterorganicchemistry.com The resulting α-hydroxy ketone can then be further oxidized to an α-dicarbonyl compound, which can subsequently be selectively acetalized at one carbonyl group.

Another strategy involves the oxidation of silyl (B83357) enol ethers with an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid) in what is known as the Rubottom oxidation, which yields an α-siloxy ketone that can be hydrolyzed to the α-hydroxy ketone. pressbooks.pub While a direct, one-step conversion of a ketone to an α-ketoacetal is not a standard reaction, these multi-step sequences provide reliable pathways to this functional group. A number of methods have been described for the preparation of α-ketoacetals, including the treatment of α,α-dichloroketones with sodium methoxide (B1231860) and the oxidation of arylketones. libretexts.org

Reactivity of the Aryl Methoxy (B1213986) Ether Moiety

The methoxy group on the phenyl ring is generally stable but can be cleaved under specific, typically harsh, conditions. This reaction provides a route to the corresponding phenol (B47542).

Acidic Cleavage of Aryl Alkyl Ethers: Mechanistic and Regioselective Considerations

Aryl alkyl ethers, such as the 3-methoxyphenyl (B12655295) group in the title compound, are susceptible to cleavage by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org Hydrochloric acid (HCl) is generally not effective. wikipedia.org This reaction is a nucleophilic substitution where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).

The regioselectivity of the cleavage is a key consideration. In an aryl alkyl ether, the bond between the alkyl group and the oxygen is cleaved, while the bond between the aryl group and the oxygen remains intact. This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack via either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com Consequently, the products of the reaction are a phenol and an alkyl halide.

The mechanism of the cleavage of the alkyl-oxygen bond depends on the nature of the alkyl group. wikipedia.org

Sₙ2 Mechanism: If the alkyl group is methyl or primary, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the alkyl group in a bimolecular Sₙ2 reaction, displacing the phenol as the leaving group. masterorganicchemistry.com For the 3-methoxyphenyl group, the methyl group is attacked by the nucleophile.

Sₙ1 Mechanism: If the alkyl group is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, the cleavage proceeds through an Sₙ1 mechanism where the protonated ether dissociates to form the phenol and the carbocation, which is then trapped by the halide ion. wikipedia.org

The cleavage of the methyl ether in this compound with HBr or HI would therefore proceed via an Sₙ2 mechanism, yielding 2-(3-hydroxyphenyl)cyclopentan-1-one and methyl bromide or methyl iodide, respectively.

Table 3: Products of Acidic Cleavage of this compound

| Reagent | Aryl Product | Alkyl Product | Mechanism |

| HBr | 2-(3-Hydroxyphenyl)cyclopentan-1-one | Methyl bromide | Sₙ2 |

| HI | 2-(3-Hydroxyphenyl)cyclopentan-1-one | Methyl iodide | Sₙ2 |

Selective Ether Cleavage Strategies

The selective cleavage of the methyl ether in this compound analogues to reveal the corresponding phenol is a critical transformation. This reaction enhances polarity and provides a handle for further functionalization. A variety of reagents and conditions have been developed for the demethylation of aryl methyl ethers, ranging from harsh classical methods to milder, more selective modern techniques.

Historically, harsh reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures have been employed for ether cleavage. These conditions, however, often exhibit low functional group tolerance. A more specialized and milder reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This Lewis acid facilitates ether cleavage at or below room temperature. The reaction proceeds through the formation of a Lewis acid-base adduct between the BBr₃ and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Strong nucleophiles also provide an effective means for demethylation. Thiolate salts, such as sodium isopropyl thiolate (i-PrSNa) and sodium ethanethiolate (EtSNa), can cleave aryl methyl ethers, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. To address the malodorous nature of many thiols, odorless long-chain thiol reagents have been developed, offering a more practical alternative.

Other notable reagents include aluminum chloride (AlCl₃), often in combination with a soft nucleophile like ethanethiol, which can selectively demethylate aryl methyl ethers in the presence of other functional groups. Additionally, alkali organoamides such as sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) and lithium diisopropylamide (LiN(i-Pr)₂) have been shown to be effective deprotecting agents.

A selection of reagents and general conditions for the demethylation of aryl methyl ethers is presented in Table 1.

Table 1: Reagents for Selective Demethylation of Aryl Methyl Ethers

| Reagent/System | General Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (DCM), low to ambient temperature | Highly effective for aryl methyl ethers, but sensitive to moisture. |

| Hydrobromic acid (HBr) | Aqueous solution, elevated temperatures | Harsh conditions, low functional group tolerance. |

| Sodium isopropyl thiolate (i-PrSNa) | DMF, reflux | A non-acidic approach using a strong nucleophile. |

| Aluminum chloride (AlCl₃) / Ethanethiol (EtSH) | Dichloromethane (DCM), 0 °C to room temperature | Selective cleavage in the presence of other functional groups. |

| Lithium diisopropylamide (LiN(i-Pr)₂) | Tetrahydrofuran (THF), reflux | Strong base, useful for specific substrates. |

| Pyridine hydrochloride | Molten, 180-220 °C | A classical, but very harsh, method. |

Carbon-Carbon Bond Activation and Cleavage Strategies in Cycloketones

The activation and cleavage of carbon-carbon (C-C) bonds within the cyclopentanone ring of this compound analogues represent a powerful strategy for skeletal reorganization and the synthesis of acyclic or more complex cyclic systems. Both transition-metal catalysis and radical-mediated pathways have been explored for this purpose.

Rhodium(I) complexes have emerged as effective catalysts for the activation of the typically inert C-C bonds in unstrained cyclic ketones. This approach often relies on a chelation-assisted strategy, where the ketone first forms a ketimine with a directing group, such as 2-amino-3-picoline. The nitrogen atom of the picoline then directs the rhodium catalyst to the vicinity of the C-C bond, facilitating its cleavage.

The mechanism generally involves the oxidative addition of the C-C bond to the Rh(I) center to form a rhodium(III) metallacycle. This intermediate can then undergo various transformations. For instance, in the presence of an olefin, the metallacycle can undergo β-hydride elimination, olefin exchange, migratory insertion, and reductive elimination to yield a ring-opened alkenyl ketone. A significant observation in these reactions is that the C-C bond cleavage often occurs at the more sterically congested side of the ketone.

Density Functional Theory (DFT) calculations have provided insights into the mechanism of Rh(I)-catalyzed Suzuki-Miyaura type cross-coupling reactions of unstrained cyclic ketones. These studies suggest that the interaction energy between the Rh(I) catalyst and the C-C bond is a key factor in determining the reactivity, rather than the release of ring strain. The regioselectivity of the C-C bond activation is influenced by substituents on the cyclic ketone.

Radical-mediated reactions offer an alternative and powerful approach to C-C bond cleavage in cycloketones under mild conditions. A common strategy involves the conversion of the cycloketone to an oxime ester derivative. The cleavage of the N-O bond in the oxime ester, often initiated by photoredox or copper catalysis, generates an iminyl radical.

This iminyl radical can then undergo a β-scission event, leading to the cleavage of a C-C bond in the cyclopentanone ring. This process results in the formation of a cyano-substituted alkyl radical, effectively opening the ring. This newly generated radical can then be trapped by various reagents to introduce new functional groups. For example, enantioselective cyanation of this radical intermediate has been achieved using a chiral copper catalyst, providing access to chiral dinitriles.

This radical-mediated ring-opening strategy has been shown to be effective for both strained (four-membered) and unstrained (five- and six-membered) cycloketone oxime esters. The reaction conditions are typically mild, and the process allows for the transformation of simple cyclic ketones into structurally diverse acyclic molecules.

A summary of representative radical-mediated C-C cleavage approaches is provided in Table 2.

Table 2: Radical-Mediated C-C Cleavage Strategies for Cycloketones

| Precursor | Initiation Method | Key Intermediate | Subsequent Reaction | Product Type |

|---|---|---|---|---|

| Cycloketone Oxime Ester | Photoredox/Copper Catalysis | Iminyl Radical | β-Scission, Radical Trapping | Acyclic Nitriles, Dinitriles |

| Cycloketone Oxime Ester | Copper(I) Catalysis | Iminyl Radical | [4+1] Annulation with Enaminothiones | 2-Cyanoalkyl-aminothiophenes |

| Cyclohexanone/Cyclopentanone | In situ formed side-chain aryl radical | Aryl Radical | C-C Cleavage | 3-Coumaranones, Indanones |

Advanced Derivatization Strategies for Enhancing Molecular Complexity

Starting from the this compound scaffold, various derivatization strategies can be employed to significantly increase molecular complexity and access novel, potentially bioactive compounds. These strategies often involve multicomponent reactions or dearomatizing spirocyclizations.

One powerful approach is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation. The ketone functionality of the cyclopentanone ring is well-suited for participation in such reactions. For instance, it can serve as the carbonyl component in reactions like the Ugi or Passerini reactions after suitable modification, or in various condensation reactions to build heterocyclic rings.

Dearomatizing spirocyclization represents another advanced strategy. In this approach, the aromatic methoxyphenyl group is intramolecularly trapped by a nucleophile attached to the cyclopentanone ring, leading to the formation of a spirocyclic compound where two rings share a common atom. This transformation converts the flat aromatic ring into a three-dimensional spirocyclic system, a structural motif found in many natural products. For example, the phenolic derivative of this compound (obtained after ether cleavage) could be a precursor for oxidative dearomatization and subsequent spirocyclization.

Furthermore, the cyclopentanone ring itself can be a platform for building complexity. Aldol condensations with various aldehydes can introduce new substituents at the 5-position. Subsequent hydrogenation and functional group manipulations of these derivatives can lead to a diverse range of structures. For example, the aldol condensation of cyclopentanone with vanillin (B372448) (a related phenolic aldehyde) has been used to synthesize precursors for high-density fuels, showcasing the potential for significant molecular elaboration.

These strategies highlight the utility of the this compound core as a versatile building block for the synthesis of complex organic molecules.

Stereochemical and Conformational Analysis of Substituted Cyclopentanones

Conformational Preferences of the Cyclopentanone (B42830) Ring

Unlike the relatively rigid, planar structure of cyclopropane, cyclopentane (B165970) and its derivatives are non-planar to alleviate torsional strain. ic.ac.uklibretexts.org A planar cyclopentane structure would have significant eclipsing strain between adjacent hydrogen atoms. libretexts.org To minimize this strain, the ring puckers into three-dimensional conformations. libretexts.org The introduction of a carbonyl group in the cyclopentanone ring influences these preferences. The ideal internal bond angle for sp³ hybridized carbons is 109.5°, while for the sp² carbonyl carbon it is closer to 120°. The angles in a regular pentagon are 108°, meaning a planar cyclopentanone would have very little angle strain but substantial torsional strain. libretexts.org Consequently, the ring adopts non-planar forms. libretexts.org

The two most recognized conformations for the cyclopentane ring are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) conformations. ic.ac.uk These conformations are in rapid equilibrium, and the energy barrier between them is low.

The cyclopentanone ring exists predominantly in two key puckered conformations: the half-chair and the envelope (a twisted form). ic.ac.ukresearchgate.net

Envelope Conformation: In this arrangement, four of the carbon atoms lie in a single plane, while the fifth carbon atom is puckered out of this plane, resembling a sealed envelope with its flap up. libretexts.org This conformation reduces some torsional strain by creating nearly staggered arrangements along the "sides" of the envelope, though some bonds remain eclipsed. libretexts.org

Half-Chair (Twist) Conformation: This conformation has C₂ symmetry, with three adjacent carbon atoms in a plane, while the other two are displaced on opposite sides of this plane. ic.ac.uk The half-chair conformation effectively minimizes the torsional strain by staggering a majority of the C-H bonds, but it introduces a small amount of angle strain. ic.ac.uk

For cyclopentanone itself, these conformations are very close in energy and rapidly interconvert. The introduction of a substituent, such as the 3-methoxyphenyl (B12655295) group at the C2 position, can influence the relative stability of these conformers.

Table 1: Comparison of Cyclopentanone Ring Conformations

| Conformation | Symmetry | Key Feature | Torsional Strain | Angle Strain |

|---|---|---|---|---|

| Envelope | Cₛ | Four carbons are coplanar; one is out of the plane. | Partially relieved | Minimal |

| Half-Chair (Twist) | C₂ | Three carbons are coplanar; two are on opposite sides. | Significantly relieved | Slightly increased |

The presence of substituents on the cyclopentanone ring significantly affects the conformational equilibrium. Both steric and electronic factors play a role. nih.gov For a monosubstituted cyclopentanone like 2-(3-Methoxyphenyl)cyclopentan-1-one, the bulky 3-methoxyphenyl group will preferentially occupy a position that minimizes steric interactions with adjacent atoms on the ring.

Electronic effects, such as hyperconjugation, can also influence conformational preferences. nih.gov For this compound, the electronic nature of the methoxy (B1213986) group on the phenyl ring is less likely to have a direct, dominant impact on the cyclopentanone ring's conformation compared to the steric bulk of the entire substituted phenyl group.

Stereoisomerism in Substituted Cyclopentanones

The rigid, puckered nature of the cyclopentane ring prevents free rotation around the carbon-carbon single bonds, leading to the possibility of stereoisomerism in substituted derivatives. openstax.org

For a di-substituted cyclopentanone, the substituents can be located on the same side of the ring's average plane (cis isomer) or on opposite sides (trans isomer). libretexts.orglibretexts.org These cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. wikipedia.org In the case of this compound, which is mono-substituted at a chiral center (C2), it can exist as a pair of enantiomers (R and S isomers). If a second substituent were introduced, diastereomers (e.g., cis and trans) would be possible.

Several analytical techniques are employed to determine the relative stereochemistry of substituents on a cyclopentanone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assigning stereochemistry. The spatial relationship between protons on the ring and the substituents can be determined by analyzing coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. Protons that are cis to each other are typically closer in space, resulting in a measurable NOE enhancement, which is absent for trans protons.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of the compound can be grown, X-ray analysis provides precise bond lengths, bond angles, and the relative orientation of all atoms, unambiguously establishing the cis or trans configuration. nih.gov

Chemical Correlation: The stereochemistry of an unknown compound can be determined by converting it, through a series of stereochemically predictable reactions, into a compound of known stereochemistry.

Diastereoselectivity and Enantioselectivity in Reaction Pathways Involving Cyclopentanone Derivatives

Reactions involving cyclopentanone derivatives that create new stereocenters can proceed with varying degrees of stereoselectivity. acs.org

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. youtube.com In reactions on a substituted cyclopentanone like this compound, the existing chiral center at C2 can direct the approach of a reagent to one face of the ring over the other. The bulky 3-methoxyphenyl group can sterically hinder one face of the ring, forcing an incoming nucleophile or electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. cureffi.org For example, the reduction of the carbonyl group would lead to two diastereomeric alcohols, often in unequal amounts.

Enantioselectivity: This refers to the preferential formation of one enantiomer over another in a reaction that creates a chiral molecule from an achiral or racemic starting material. acs.org Achieving enantioselectivity typically requires the use of a chiral catalyst, a chiral auxiliary, or a biological enzyme. acs.org For instance, an enantioselective alkylation of a cyclopentanone derivative can be achieved using a chiral base or a chiral phase-transfer catalyst to produce an excess of one enantiomer of the product. acs.org

The degree of both diastereoselectivity and enantioselectivity is influenced by factors such as the nature of the substrate, the reagents used, the solvent, and the reaction temperature. acs.org

Table 2: Factors Influencing Stereoselectivity in Cyclopentanone Reactions

| Factor | Influence on Diastereoselectivity | Influence on Enantioselectivity |

|---|---|---|

| Existing Stereocenters | The steric and electronic properties of existing substituents direct incoming reagents to a preferred face of the ring. | Can influence the outcome in reactions with chiral reagents (matched/mismatched pairs). |

| Chiral Catalysts/Reagents | Can enhance selectivity by creating a diastereomeric transition state with a lower energy. | Essential for creating an enantiomeric excess from achiral starting materials by providing a chiral reaction environment. |

| Reaction Conditions | Lower temperatures often increase selectivity by amplifying small differences in activation energies between competing pathways. | Solvent polarity and temperature can affect the structure and efficacy of the chiral catalyst-substrate complex. |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation in Organic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the two most common NMR techniques used for the structural analysis of organic compounds. uobasrah.edu.iq The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group type.

For 2-(3-Methoxyphenyl)cyclopentan-1-one, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the cyclopentanone (B42830) ring, and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), while aliphatic protons are found in the upfield region (δ 1.0-3.0 ppm). The methoxy group protons would appear as a sharp singlet around δ 3.8 ppm.

The connectivity of the molecule is determined by analyzing the spin-spin splitting patterns (multiplicity) of the signals. For instance, the proton at the C2 position of the cyclopentanone ring would likely appear as a multiplet due to coupling with the adjacent protons on the C3 and C1 positions of the ring.

The stereochemistry of 2-substituted cyclopentanones can also be investigated using NMR. wordpress.comnih.gov The magnitude of the coupling constants between the proton at C2 and the two diastereotopic protons at C3 can provide information about the dihedral angles, which in turn helps to determine the preferred orientation (pseudo-axial or pseudo-equatorial) of the 3-methoxyphenyl (B12655295) substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C4'-H, C6'-H, C2'-H) | ~7.2 - 7.3 | Multiplet | 3H |

| Aromatic (C5'-H) | ~6.8 - 6.9 | Multiplet | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Cyclopentanone (C2-H) | ~3.0 - 3.4 | Multiplet | 1H |

| Cyclopentanone (C3, C4, C5-H₂) | ~1.8 - 2.5 | Multiplets | 6H |

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C1) of the cyclopentanone ring is characteristically deshielded and would appear significantly downfield (δ > 200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C3') appearing further downfield. The aliphatic carbons of the cyclopentanone ring and the methoxy carbon would appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 210 |

| Aromatic (C3') | ~160 |

| Aromatic (C1') | ~140 |

| Aromatic (C4', C6') | ~120 - 130 |

| Aromatic (C2', C5') | ~112 - 118 |

| Methoxy (-OCH₃) | ~55 |

| Cyclopentanone (C2) | ~45 - 50 |

| Cyclopentanone (C3, C4, C5) | ~20 - 40 |

The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist (or half-chair) forms. The introduction of a substituent at the C2 position influences this conformational preference. NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for studying these conformations in solution. nih.govresearchgate.net

The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between the proton at C2 and the adjacent methylene (B1212753) protons at C3, it is possible to deduce the predominant conformation of the cyclopentanone ring. nih.gov This analysis can distinguish whether the 3-methoxyphenyl group preferentially occupies a pseudo-axial or pseudo-equatorial position, which has implications for the molecule's reactivity and interaction with other molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound, the molecular formula is C₁₂H₁₄O₂. HRMS can distinguish this formula from other possible combinations of atoms that have the same nominal mass, thereby confirming the molecular formula.

| Element | Count | Atomic Mass |

|---|---|---|

| Carbon (C) | 12 | 12.00000 |

| Hydrogen (H) | 14 | 1.00783 |

| Oxygen (O) | 2 | 15.99491 |

| Monoisotopic Mass (Calculated) | 190.09938 |

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govnih.gov This method is particularly valuable for studying non-volatile and thermally labile molecules. In mechanistic investigations, ESI-MS is a powerful tool for detecting and characterizing transient reaction intermediates. acs.orgrsc.org

By coupling an ESI-MS instrument to a reaction vessel, it is possible to monitor the reaction mixture in real-time. This can provide direct evidence for the existence of proposed intermediates, which are often present at very low concentrations. rsc.org For reactions involving this compound, such as a reduction of the carbonyl group or an aldol (B89426) condensation, ESI-MS could potentially identify protonated intermediates or complexes. Further structural information about these captured ions can be obtained using tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented through collision-induced dissociation (CID). rsc.org

Hyphenated techniques combine a separation method with mass spectrometry, providing enhanced analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. escholarship.org In GC-MS, the sample is vaporized and separated based on its components' boiling points and polarities as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and detected. EI is a high-energy ionization method that causes extensive fragmentation. researchgate.net The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. escholarship.orgnist.gov For this compound, characteristic fragments would likely arise from cleavage of the methoxy group, the phenyl ring, and fragmentation of the cyclopentanone ring itself.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. researchgate.netnih.gov In LC-MS, components of a mixture are separated by liquid chromatography before being introduced into the mass spectrometer. The ionization is typically achieved using softer methods like ESI or atmospheric pressure chemical ionization (APCI). nih.gov This technique is highly sensitive and selective, making it ideal for analyzing complex mixtures, such as those from reaction monitoring or biological samples. nih.gov The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in compound identification. researchgate.netnih.gov

Chromatographic Techniques for Separation and Purification of Organic Compounds

Chromatography is an essential tool for the separation and purification of organic compounds from reaction mixtures and for quantitative analysis. The selection of a specific chromatographic technique depends on the volatility and polarity of the analyte. For a compound like this compound, with a molecular weight of 190.24 g/mol , both gas and liquid chromatography are viable methods.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, also referred to as 3-methoxyphenyl cyclopentyl ketone, has been identified as a precursor in the synthesis of the designer drug methoxetamine. In a study by the U.S. Drug Enforcement Administration, the gas chromatographic retention time for this compound was reported. researchgate.net

Table 1: Gas Chromatographic Retention Time for this compound and Related Compounds

| Compound | Retention Time (min) |

| This compound | 14.50 |

| 1-hydroxycyclopentyl-(3-methoxyphenyl)-ketone-N-ethylimine | 16.31 |

| Ketamine | 16.51 |

| Methoxetamine | 17.21 |

| 1-(ethylamino)cyclopentylmethanone | 17.35 |

| Data sourced from Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). researchgate.net |

This data is crucial for forensic analysis in identifying the synthetic route of illicitly produced methoxetamine by detecting the presence of its precursors.

Liquid Chromatography (LC) for Complex Mixtures

A typical reversed-phase HPLC method for a compound like this compound would likely employ a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection would most likely be performed using a UV detector, leveraging the ultraviolet absorbance of the methoxyphenyl group.

Two-Dimensional Chromatography for Structural and Optical Isomer Separation

Two-dimensional chromatography (2D-LC or 2D-GC) offers significantly higher resolving power for complex mixtures compared to one-dimensional techniques. This is particularly useful for separating isomers. This compound possesses a chiral center at the second carbon of the cyclopentanone ring, meaning it can exist as a pair of enantiomers.

While no specific 2D-chromatography methods have been published for the enantiomeric separation of this compound, chiral capillary electrophoresis has been successfully used for the separation of the enantiomers of its derivative, methoxetamine, and its metabolites. rsc.orgresearchgate.net This suggests that chiral separation is achievable. A hypothetical 2D-LC method for the optical isomer separation of this compound could involve an initial separation on a standard achiral column in the first dimension, followed by the transfer of the peak corresponding to the compound to a chiral stationary phase (CSP) in the second dimension for enantiomeric resolution.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclopentanone ring. For saturated five-membered rings, this peak typically appears at a higher wavenumber than for six-membered or acyclic ketones, generally in the range of 1740-1750 cm⁻¹.

Other significant absorptions would include:

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-O stretch (of the methoxy group): A strong band typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1740-1750 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Aromatic C=C | Stretch | ~1450-1600 | Medium to Weak |

| Methoxy C-O | Asymmetric Stretch | ~1200-1300 | Strong |

| Methoxy C-O | Symmetric Stretch | ~1000-1100 | Strong |

These characteristic absorptions allow for the unambiguous confirmation of the key functional groups present in the molecule.

Advanced In Situ Analytical Techniques for Real-Time Reaction Monitoring

In situ analytical techniques, such as ReactIR (FTIR spectroscopy) and process mass spectrometry, are employed to monitor chemical reactions in real-time, providing valuable information about reaction kinetics, mechanisms, and the formation of intermediates.

While there are no specific published studies on the use of in situ techniques for reactions directly involving this compound, the synthesis of its precursors could be monitored using these methods. For example, a potential synthetic route could involve a Grignard reaction. The formation of Grignard reagents is highly exothermic and can be hazardous if not properly controlled. In situ FTIR spectroscopy can be used to monitor the concentration of the organic halide reactant and the formation of the Grignard reagent, ensuring safe reaction conditions. rsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks in real-time, the reaction progress can be followed, and endpoints can be accurately determined.

Computational Chemistry Approaches for Understanding Reaction Mechanisms and Molecular Properties

Density Functional Theory (DFT) Calculations for Cyclopentanone (B42830) Systems

Density Functional Theory (DFT) has emerged as a predominant computational method for studying cyclopentanone systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to model the electronic structure of molecules, allowing for the determination of geometries, energies, and other molecular properties. This enables a detailed exploration of potential energy surfaces, which is crucial for understanding chemical reactions and conformational dynamics.

Mechanistic Investigations of Organic Transformations

DFT calculations are widely employed to unravel the intricate step-by-step mechanisms of organic reactions involving cyclopentanone scaffolds. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies associated with these transition states allow for the determination of the most probable reaction pathway.

For instance, DFT has been used to study the phosphine-catalyzed ring-opening reaction of cyclopropyl (B3062369) ketones, revealing a multi-step pathway involving nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org Similarly, the mechanisms of hydrogenation reactions catalyzed by cobalt or nickel pincer complexes have been systematically investigated, elucidating how factors like ligand fields can dictate the reaction pathway. researchgate.netmdpi.com In the context of atmospheric chemistry, DFT combined with coupled-cluster methods has been used to calculate the potential energy surfaces for the reaction of cyclopentanone derivatives with hydroxyl (OH) radicals, providing insights into their oxidation mechanisms. nih.govacs.org These studies confirm the validity of transition states by identifying a single imaginary frequency and using Intrinsic Reaction Coordinate (IRC) calculations. nih.gov

Elucidation of Reaction Regioselectivity and Stereoselectivity

Predicting the outcome of reactions where multiple products can be formed is a significant challenge in organic synthesis. DFT calculations are invaluable for understanding and predicting the regioselectivity and stereoselectivity of such transformations. By comparing the activation free energies of the transition states leading to different isomers, the kinetically favored product can be identified.

This approach has been successfully applied to [3+2] cycloaddition reactions, which are crucial for synthesizing five-membered rings like isoxazolidines. nih.gov For example, in the reaction between a nitrone and an alkyne, DFT can predict which regioisomeric and stereoisomeric pathway is energetically preferred. nih.gov Similarly, computational studies have been conducted on the Diels-Alder reactions of cyclopentadiene (B3395910) to distinguish between endo and exo stereoselectivities by systematically estimating the activation free energies. chemrxiv.org The development of highly stereoselective domino reactions that generate cyclopentanes with multiple stereocenters has also been guided by an understanding of the chirality transfer events in each step of the cascade. nih.gov

Conformational Analysis and Relative Energetics of Substituted Cyclopentanones

The five-membered ring of cyclopentanone is not planar. It adopts puckered conformations to relieve the torsional strain that would be present in a flat structure. The two most common non-planar conformations are the "envelope" (with C\s symmetry) and the "twist" or "half-chair" (with C\2 symmetry). researchgate.netlibretexts.org The interconversion between these forms occurs via a process known as pseudorotation. researchgate.net

DFT calculations are essential for determining the geometries and relative energies of these conformers for substituted cyclopentanones like 2-(3-Methoxyphenyl)cyclopentan-1-one. The presence of a bulky substituent on the ring influences the conformational landscape, favoring conformers that minimize steric interactions. Computational studies on various cyclic ketones have shown that the conformational preferences are governed by a combination of transannular interactions and torsional strain. semanticscholar.orgnih.gov For cyclopentanone itself, the twisted conformation is generally found to be the most stable. researchgate.netresearchgate.net Theoretical calculations can precisely quantify the energy differences between these conformers and the energy barriers for their interconversion.

| Conformation | Symmetry | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Twist (Half-Chair) | C₂ | 0.00 | MP2/6–311++G(d,p) |

| Envelope | Cₛ | ~0.5 - 1.0 | Various |

| Planar (Transition State) | C₂ᵥ | ~1.5 - 4.2 | DFT/B3LYP |

Studies on Carbon-Hydrogen Bond Activation

The selective activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry. princeton.edu DFT calculations have become an indispensable tool for investigating the mechanisms of C-H activation reactions, which are often mediated by transition metal complexes. numberanalytics.com These computational studies provide detailed insights into the reaction pathways, including oxidative addition, σ-bond metathesis, or electrophilic substitution. numberanalytics.com

In systems involving cyclopentanones, DFT has been used to explore rhodium-catalyzed C-C bond activation, which is coupled with a C-H activation step. nih.govnih.gov The calculations revealed a mechanism involving a rhodium-bridged bicyclic intermediate and showed that a chloride-mediated metallation-deprotonation pathway was more favorable than other alternatives. nih.gov Such computational insights are critical for designing more efficient and selective catalysts for C-H functionalization. researchgate.net

Equilibrium Hydrogen Isotope Fractionation Studies in Cyclic Ketones

The distribution of stable isotopes, such as deuterium (B1214612) (²H) and protium (B1232500) (¹H), between different molecules or different positions within a molecule at equilibrium is known as isotope fractionation. This phenomenon is sensitive to the vibrational environment of the atoms. DFT calculations can accurately predict equilibrium fractionation factors by computing the vibrational frequencies of the isotopically substituted molecules.

Studies on cyclic ketones have used DFT to calculate the equilibrium ²H/¹H fractionation between the ketone and water. These theoretical calculations have shown that the fractionation factor depends significantly on the position of the hydrogen atom (e.g., axial vs. equatorial). For secondary Cα positions in cyclopentanone, it is proposed that the axial hydrogen exchanges with water much faster than the equatorial hydrogen due to a hyperconjugation-stabilized transition state. While DFT calculations provide valuable estimates, a total uncertainty of 10–30‰ often remains when comparing theoretical values with experimental measurements.

| Compound | Hydrogen Position | Experimental ε_eq (‰) vs. Water | DFT Calculated ε_eq (‰) vs. Water |

|---|---|---|---|

| Cyclopentanone | α-axial | 130 to 150 | ~140 |

| Cyclopentanone | α-equatorial | ~110 | |

| Cyclohexanone | α-axial | 130 to 150 | ~145 |

| Cyclohexanone | α-equatorial | ~115 |

Application of 2 3 Methoxyphenyl Cyclopentan 1 One and Its Derivatives in Complex Molecular Synthesis Research

Utility as Building Blocks for Natural Product Total Synthesis

The cyclopentanone (B42830) ring is a common structural motif in a wide array of biologically active natural products. The presence of the methoxyphenyl group in 2-(3-Methoxyphenyl)cyclopentan-1-one provides a handle for further functionalization, making it a strategic starting material or intermediate in the total synthesis of such complex molecules.

The cyclopentane (B165970) ring, often functionalized, is a key component of numerous bioactive natural products. Synthetic strategies frequently involve the use of cyclopentanone derivatives as versatile building blocks. For instance, appropriately substituted cyclopentanones are crucial for the synthesis of prostaglandins (B1171923) and their analogues, which exhibit a wide range of physiological activities. While direct incorporation of this compound into a specific natural product is not extensively documented in readily available literature, the principle of using substituted cyclopentanones is a cornerstone of many synthetic campaigns. The 3-methoxyphenyl (B12655295) moiety can be a precursor to other functionalities or can itself be a key pharmacophoric element.

A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov In these studies, the cyclopentanone core is central to the biological activity, and modifications at the 2- and 5-positions, including the nature of the aryl group, significantly influence their pharmacological profiles. nih.gov Although not the specific 3-methoxyphenyl derivative, this research highlights the importance of the substituted cyclopentanone scaffold in medicinal chemistry.

Molecular hybridization is a strategy in drug design that combines two or more pharmacophores from different bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a modified biological profile. The this compound scaffold is an attractive component for such hybridization due to its combination of a flexible cyclopentanone ring and an aromatic methoxyphenyl group.

For example, hybrid compounds combining the structures of combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole have been designed and synthesized to explore new cytotoxic agents. mdpi.com While not directly employing a cyclopentanone, this illustrates the principle of combining aryl moieties known for their biological activity into new molecular frameworks. The 3-methoxyphenyl group is a key feature of combretastatin A-4, known for its tubulin polymerization inhibition. A similar strategy could be envisioned where the this compound core is linked to other bioactive moieties to generate novel hybrid molecules.

The synthesis of hybrids containing the 3,4,5-trimethoxyphenyl substituent, another common pharmacophore, has also been explored. researchgate.net The development of novel 2,3-diphenyl-2H-indazole hybrids demonstrates the versatility of combining different aromatic systems to achieve desired biological activities. researchgate.net

Cyclopentanone derivatives serve as valuable precursors for the synthesis of larger ring systems through various ring expansion reactions. These strategies allow for the generation of skeletal diversity from a common starting material, which is a powerful approach in both natural product synthesis and medicinal chemistry.

One common method for the ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. While specific examples for this compound are not prevalent in the literature, the general applicability of this and other ring-expansion methodologies to substituted cyclopentanones is well-established. For instance, rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides access to cyclobutenes, showcasing a modern approach to ring manipulation. organic-chemistry.org Similarly, ring-expansion reactions of oximes with aluminum reductants have been developed to yield rearranged cyclic secondary amines. mdpi.com

Skeletal diversification strategies aim to generate a variety of molecular scaffolds from a common precursor. broadinstitute.org This approach is highly valuable in diversity-oriented synthesis (DOS), where the goal is to create collections of structurally diverse small molecules for biological screening. A cyclopentanone core, such as that in this compound, can be subjected to a series of reactions that modify the ring system or introduce new fused or spirocyclic structures, thereby expanding the accessible chemical space.

| Strategy | Description | Potential Product Skeletons |

| Tiffeneau-Demjanov Rearrangement | A one-carbon ring expansion of a cyclic ketone via a β-amino alcohol intermediate. | Substituted cyclohexanones |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide, which can lead to ring expansion. | Lactams (e.g., caprolactam derivatives) |

| Diazoalkane Homologation | Reaction of a ketone with a diazoalkane to insert a methylene (B1212753) group, leading to a larger ring ketone. | Substituted cyclohexanones |

| Radical-mediated Ring Expansion | Ring expansion involving radical intermediates, often initiated by photolysis or radical initiators. | Various larger carbocycles |

Intermediates for Advanced Organic Materials Research

The unique chemical structure of this compound and its derivatives makes them potential intermediates in the synthesis of advanced organic materials. The combination of a reactive ketone, a flexible cyclopentane ring, and a functionalizable aromatic ring allows for their incorporation into larger polymeric or supramolecular structures.

A notable application in a related field is the synthesis of renewable high-density fuels from biomass-derived compounds. In one study, vanillin (B372448) and cyclopentanone were used to synthesize 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone (B1232508) through an aldol (B89426) condensation reaction. mdpi.com This product was then hydrodeoxygenated to produce 1,3-bis(cyclohexylmethyl)cyclopentane, a high-density fuel. mdpi.com This research demonstrates the potential of using substituted cyclopentanones derived from renewable sources as precursors to valuable chemical products. The this compound shares structural similarities with the intermediates in this process, suggesting its potential utility in the development of novel materials.

| Precursor | Reaction | Product | Application |

| Vanillin and Cyclopentanone | Aldol Condensation | 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | Intermediate |

| 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone | Hydrodeoxygenation | 1,3-bis(cyclohexylmethyl)cyclopentane | High-Density Fuel |

Contribution to New Chemical Entity Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid screening of large numbers of compounds against biological targets. The development of diverse and well-characterized chemical libraries is crucial for the success of HTS campaigns. combichemistry.com this compound represents a valuable scaffold for the generation of new chemical entity (NCE) libraries due to its synthetic tractability and the potential for introducing multiple points of diversity.

The cyclopentanone core can be modified through various reactions, such as aldol condensations, Michael additions, and reductive aminations, to introduce a wide range of substituents. The methoxyphenyl group can also be functionalized, for example, by demethylation to a phenol (B47542) followed by etherification or esterification. This allows for the creation of a library of related compounds with diverse physicochemical properties, increasing the probability of identifying a "hit" in a screening campaign.

The principles of combinatorial chemistry can be applied to the this compound scaffold to rapidly generate a large number of derivatives. combichemistry.com By systematically varying the substituents at different positions on the cyclopentanone and phenyl rings, a focused library can be constructed to probe the structure-activity relationships (SAR) for a particular biological target.

| Modification Site | Reaction Type | Potential Diversity Elements |

| Cyclopentanone (α-position) | Alkylation, Aldol Condensation | Alkyl chains, Aryl groups, Heterocycles |

| Cyclopentanone (carbonyl) | Reductive Amination, Wittig Reaction | Amines, Alkenes |

| Methoxyphenyl (methoxy group) | Demethylation, Etherification | Various alkoxy groups, Esters |

| Methoxyphenyl (aromatic ring) | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl groups |

Q & A

Q. What are the most reliable synthetic routes for 2-(3-Methoxyphenyl)cyclopentan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or Friedel-Crafts acylation strategies. For example, reacting 3-methoxyphenylmagnesium bromide with cyclopentanone derivatives under anhydrous conditions (e.g., THF, −78°C) can yield the target compound . Catalytic methods using Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation require precise stoichiometry to avoid over-acylation or side reactions. Yields vary from 40–70% depending on solvent polarity and temperature control. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the ketone .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect aromatic protons (δ 6.7–7.3 ppm, multiplet for 3-methoxyphenyl), cyclopentanone ring protons (δ 1.8–2.5 ppm, multiplet), and a methoxy singlet (δ 3.8 ppm). Compare to analogues like 2-(4-acetylphenyl)cyclopentan-1-one, where cyclopentanone protons appear at δ 2.0–2.6 ppm .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and aryl ether C–O at ~1250 cm⁻¹ .

Validation requires spiking experiments or comparison with computational spectra (e.g., DFT calculations).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution on this compound?

Methodological Answer: The methoxy group activates the phenyl ring toward electrophilic substitution at the para position, but steric hindrance from the cyclopentanone ring can redirect reactivity. For example, nitration may favor the 5-position of the phenyl ring due to steric constraints . Computational modeling (e.g., Gaussian with B3LYP/6-31G*) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation requires controlled reactions (e.g., bromination in acetic acid) followed by LC-MS or X-ray crystallography .

Q. What analytical strategies resolve contradictions in crystallographic data for cyclopentanone derivatives?

Methodological Answer: Discrepancies in bond angles or torsional strains (e.g., cyclopentanone ring puckering) may arise from poor crystal quality or twinning. Use SHELXL for refinement, applying TWIN/BASF commands for twinned datasets . Compare with analogues like 1-(4-Chloro-3-methoxyphenyl)cyclopentan-1-amine, where chlorine positioning affects ring planarity . Cross-validate with powder XRD or solid-state NMR to confirm molecular packing.

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer: Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, using the methoxyphenyl moiety as a pharmacophore. Compare binding energies to structurally similar compounds, such as 3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one, which shows affinity for enzyme active sites . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and SAR analysis of methoxy vs. chloro substituents .

Q. What are the challenges in optimizing enantioselective synthesis of chiral cyclopentanone derivatives?

Methodological Answer: Chiral induction requires catalysts like Jacobsen’s salen-Co(III) complexes or organocatalysts (e.g., proline derivatives). For this compound, asymmetric hydrogenation of precursor enones may achieve >90% ee, but steric hindrance from the methoxy group can reduce selectivity . Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and optimize solvent polarity (e.g., hexane/isopropanol mixtures) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported CAS numbers or compound identifiers?

Methodological Answer: Cross-reference databases (PubChem, SciFinder) and recent corrections. For example, highlights a correction from "2-(3-methoxyphenyl)-2-(amino)cyclohexan-1-one" to "2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one," emphasizing the need to verify substituents . Use IUPAC nomenclature tools to resolve ambiguities and confirm structures via spectral libraries .

Q. Why might NMR data for this compound vary across studies?

Methodological Answer: Solvent effects (e.g., CDCl₃ vs. DMSO-d6) and concentration-dependent shifts can alter peak positions. For example, cyclopentanone protons may deshield in polar solvents . Ensure consistent experimental conditions and calibrate using internal standards (e.g., TMS). Compare with computed chemical shifts (GIAO method) to identify outliers .

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound under varying pH?

Methodological Answer:

- Acidic/alkaline hydrolysis : Monitor degradation via HPLC-MS at pH 1–13, using buffers (e.g., phosphate, acetate).

- Light/oxygen exposure : Conduct studies in amber vials under N₂ vs. air .

- Reference standards : Use deuterated analogs (e.g., D₃-methoxy) as internal controls for quantification .

Comparative Analysis with Analogues

Q. How does substituting the methoxy group with halogens alter the reactivity of cyclopentanone derivatives?

Methodological Answer: Replace –OCH₃ with –Cl or –F to assess electronic effects. For example, 1-(4-Chloro-3-methoxyphenyl)cyclopentan-1-amine shows increased electrophilicity at the phenyl ring, enhancing reactivity in Ullmann couplings . Use Hammett constants (σₚ) to predict rate changes in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.